Cas no 128408-03-7 (ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate)

ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate structure
128408-03-7 structure
Nome del prodotto:ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate
Numero CAS:128408-03-7
MF:C12H11O2F3
MW:244.20974
MDL:MFCD09258679
CID:1226398
PubChem ID:11507015

ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester, (2E)-
    • ETHYL 4-(TRIFLUOROMETHYL)CINNAMATE
    • ethyl(E)-3-(4-(trifluoromethyl)phenyl)acrylate
    • ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate
    • SCHEMBL1689727
    • Ethyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
    • SCHEMBL1689725
    • Ethyl 3-(4-(trifluoromethyl)phenyl)acrylate
    • CHEMBL4850925
    • 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester
    • 128408-03-7
    • AKOS015891054
    • (E)-ethyl 3-(4-(trifluoromethyl)phenyl)acrylate
    • EN300-344793
    • E85391
    • (e)-3-(4-trifluoromethyl-phenyl)-acrylic acid ethyl ester
    • Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
    • Ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
    • Ethyl trans-4-(trifluoromethyl)cinnamate
    • AS-79946
    • 101466-85-7
    • MDL: MFCD09258679
    • Inchi: InChI=1S/C12H11F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,2H2,1H3/b8-5+
    • Chiave InChI: AUMBJIRASKDNSF-VMPITWQZSA-N
    • Sorrisi: CCOC(=O)C=CC1=CC=C(C=C1)C(F)(F)F

Proprietà calcolate

  • Massa esatta: 244.07113
  • Massa monoisotopica: 244.07111408g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 276
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.3

ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-344793-0.25g
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
128408-03-7 95.0%
0.25g
$670.0 2025-03-18
Enamine
EN300-344793-1.0g
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
128408-03-7 95.0%
1.0g
$728.0 2025-03-18
Enamine
EN300-344793-5g
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
128408-03-7
5g
$2110.0 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1544121-1g
Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate
128408-03-7 98%
1g
¥343.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1544121-5g
Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate
128408-03-7 98%
5g
¥1479.00 2024-08-09
Enamine
EN300-344793-2.5g
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
128408-03-7 95.0%
2.5g
$1428.0 2025-03-18
Enamine
EN300-344793-0.1g
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
128408-03-7 95.0%
0.1g
$640.0 2025-03-18
Enamine
EN300-344793-0.5g
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
128408-03-7 95.0%
0.5g
$699.0 2025-03-18
Enamine
EN300-344793-5.0g
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
128408-03-7 95.0%
5.0g
$2110.0 2025-03-18
Enamine
EN300-344793-10.0g
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
128408-03-7 95.0%
10.0g
$3131.0 2025-03-18
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